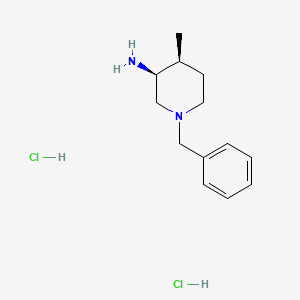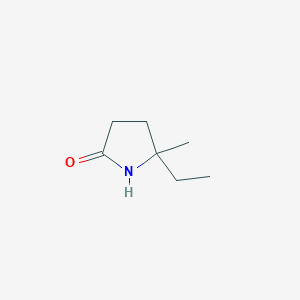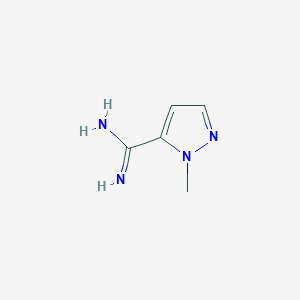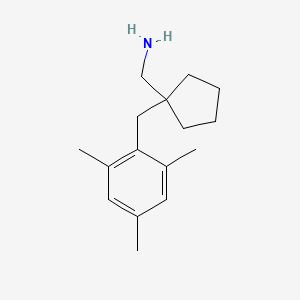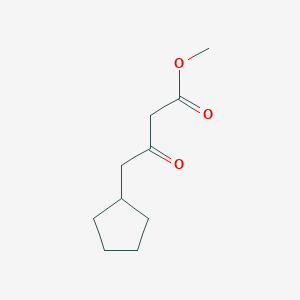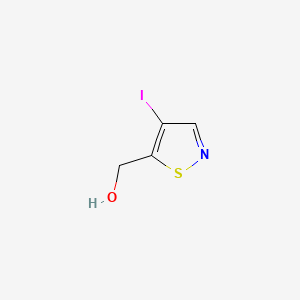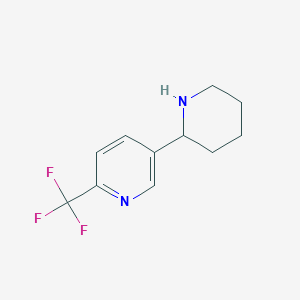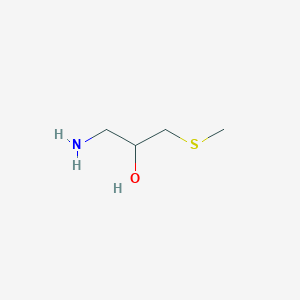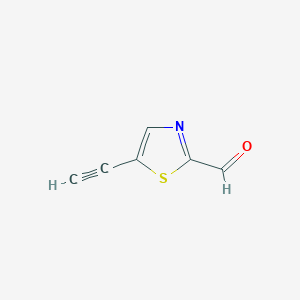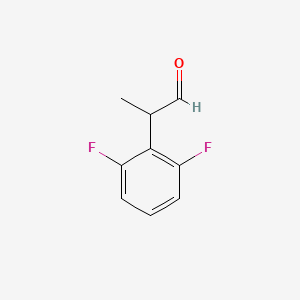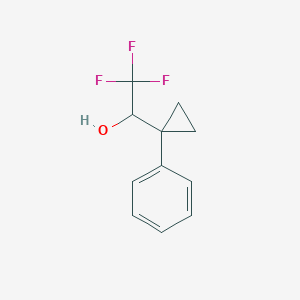
3-(Methylamino)thietane-3-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)thietane-3-carboxylicacidhydrochloride is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.6564 g/mol . It is a derivative of thietane, a four-membered sulfur-containing ring, and is characterized by the presence of a methylamino group and a carboxylic acid group.
Preparation Methods
The synthesis of 3-(Methylamino)thietane-3-carboxylicacidhydrochloride involves several steps. One common method includes the reaction of thietane-3-carboxylic acid with methylamine under controlled conditions to introduce the methylamino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
3-(Methylamino)thietane-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
3-(Methylamino)thietane-3-carboxylicacidhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methylamino)thietane-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in changes in cellular function .
Comparison with Similar Compounds
3-(Methylamino)thietane-3-carboxylicacidhydrochloride can be compared with other similar compounds, such as:
3-Chloromethcathinone: A synthetic cathinone with stimulant effects.
3-(Methylamino)propylamine: Used in CO2 capture and chemical absorption processes.
3-(Methylamino)thietane-3-carboxylic acid: The non-hydrochloride form of the compound. The uniqueness of this compound lies in its specific structure and the presence of both a methylamino group and a carboxylic acid group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H10ClNO2S |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
3-(methylamino)thietane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-6-5(4(7)8)2-9-3-5;/h6H,2-3H2,1H3,(H,7,8);1H |
InChI Key |
YUBYKWZTMVGWFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CSC1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


